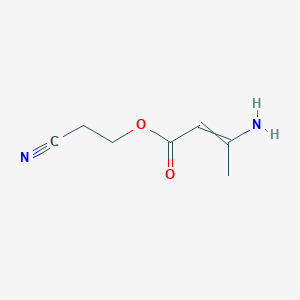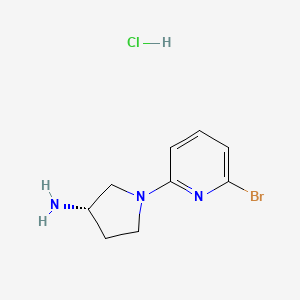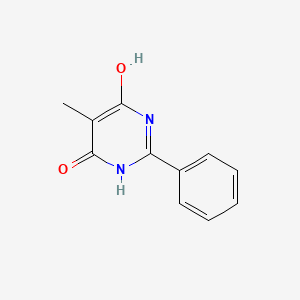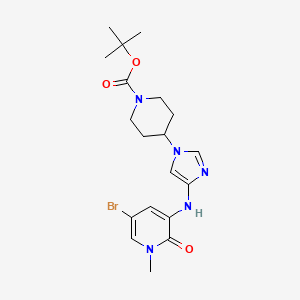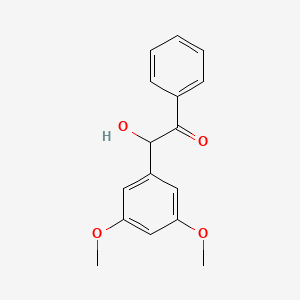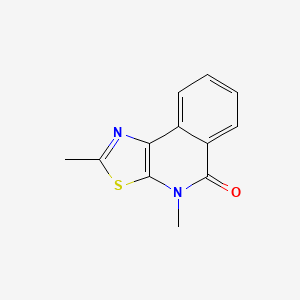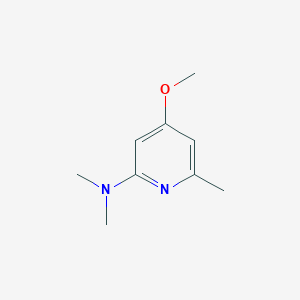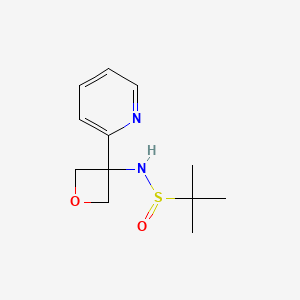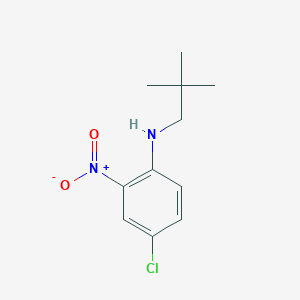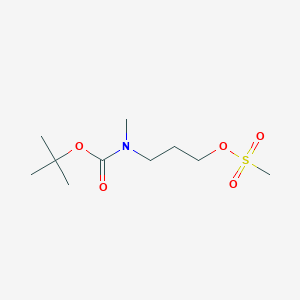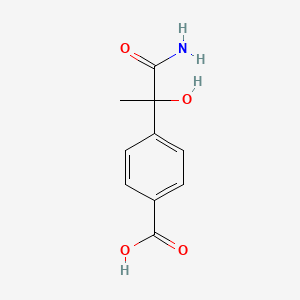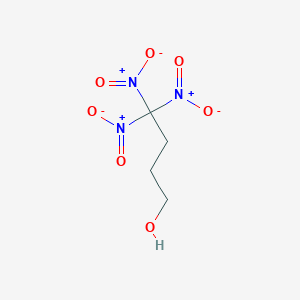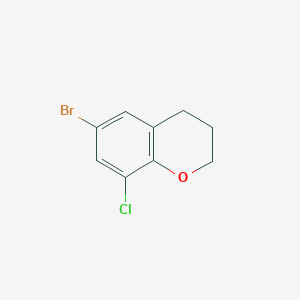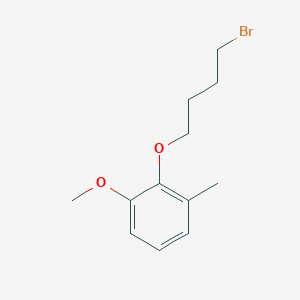![molecular formula C14H12BrN3OS B8323965 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol](/img/structure/B8323965.png)
2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol is a complex organic compound featuring a triazolopyridine core substituted with a bromine atom. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazolopyridine moiety imparts unique chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized via a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Coupling with Phenylsulfanylethanol: The brominated triazolopyridine is coupled with phenylsulfanylethanol under appropriate conditions, such as using a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles (amines, thiols), bases (K2CO3), solvents (DMF)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activities, such as enzyme inhibition and receptor modulation, make it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer, cardiovascular disorders, and inflammatory conditions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol involves its interaction with specific molecular targets and pathways. The triazolopyridine core can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in signaling pathways, leading to altered cellular responses. The bromine atom and sulfanyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Shares the triazolopyridine core but lacks the phenylsulfanylethanol moiety.
1,2,4-Triazolo[1,5-a]pyridines: Similar triazole-containing compounds with different substitution patterns.
1,3,4-Thiadiazole Derivatives: Contain a different heterocyclic core but exhibit similar biological activities.
Uniqueness: 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol is unique due to the combination of the triazolopyridine core with the phenylsulfanylethanol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H12BrN3OS |
|---|---|
Molecular Weight |
350.24 g/mol |
IUPAC Name |
2-[2-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol |
InChI |
InChI=1S/C14H12BrN3OS/c15-10-5-6-13-16-17-14(18(13)9-10)11-3-1-2-4-12(11)20-8-7-19/h1-6,9,19H,7-8H2 |
InChI Key |
CYRFSNXBGUHNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)Br)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


